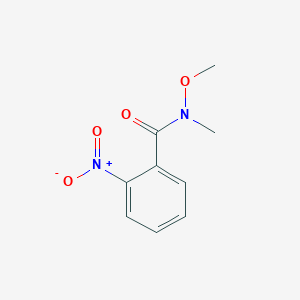![molecular formula C21H20F3N3O3 B2838471 5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574605-67-6](/img/structure/B2838471.png)
5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of quinazoline derivatives . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .
Molecular Structure Analysis
The structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Wissenschaftliche Forschungsanwendungen
Platelet Activating Factor Antagonism
Research on pyrido[2,1-b]quinazoline derivatives, closely related to the chemical , has shown their potential as platelet activating factor (PAF) antagonists. These compounds have demonstrated the ability to inhibit the binding of PAF to its receptor on dog platelets. This characteristic suggests potential applications in conditions where PAF-related pathways play a crucial role, such as in inflammatory responses or cardiovascular diseases (Tilley et al., 1988).
Anticancer and Anti-Inflammatory Properties
Novel pyrazolopyrimidines derivatives, which are structurally similar to the specified compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies have revealed significant cytotoxic effects against certain cancer cell lines and 5-lipoxygenase inhibition, indicating potential applications in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antiallergy Activity
Studies on substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids, which share a similar core structure, have shown significant antiallergy effects. Some analogs in this series were found to be superior to existing antiallergy agents in certain test models, suggesting potential utility in allergy treatment (Schwender et al., 1979).
Analgesic Activity
Compounds featuring a quinazoline moiety, like the one , have been synthesized and evaluated for their analgesic activities. Some of these compounds showed significant analgesic effects, suggesting potential applications in pain management (Saad et al., 2011).
Improved Water Solubility and Antitumor Properties
Research has been conducted on quinazolin-4-one antitumor agents to improve their aqueous solubility, which is a challenge with many compounds including the one specified. Water-soluble analogs of these compounds have shown enhanced cytotoxic properties compared to their less soluble counterparts, indicating their potential in cancer therapy (Bavetsias et al., 2002).
Crystal Structure Analysis for Drug Development
X-ray crystallography studies have been conducted on similar quinazoline compounds, providing insights into their structural properties. This information is crucial for drug development, as it aids in understanding the interaction mechanisms of these compounds at the molecular level (Rajnikant et al., 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c1-26-17-12-13(5-10-16(17)20(29)27-11-3-2-4-18(26)27)19(28)25-14-6-8-15(9-7-14)30-21(22,23)24/h5-10,12,18H,2-4,11H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYLFAKLCWLYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(ethylsulfanyl)benzamide](/img/structure/B2838388.png)
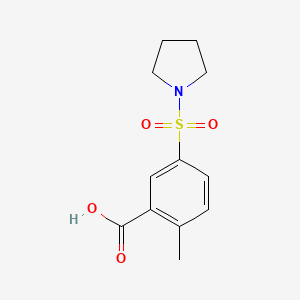
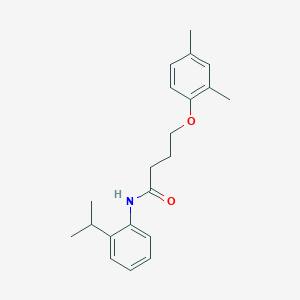
![3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2838393.png)
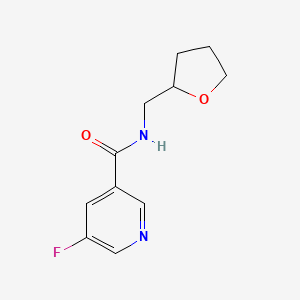
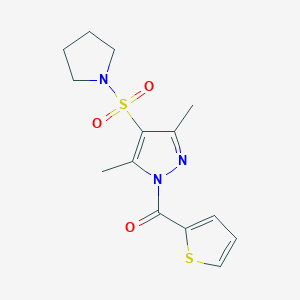
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2838399.png)
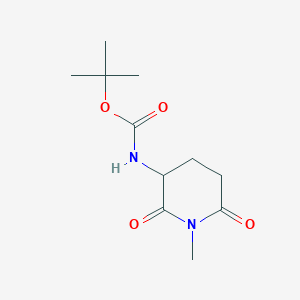
![9-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2838401.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2838402.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2838405.png)

![4-methoxy-1-phenyl-5-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2838408.png)
